molecular formula C10H11NOS B104837 1-(2-Isothiocyanatoethyl)-4-methoxybenzene CAS No. 17427-37-1

1-(2-Isothiocyanatoethyl)-4-methoxybenzene

Cat. No.: B104837
CAS No.: 17427-37-1
M. Wt: 193.27 g/mol
InChI Key: JIZVGEJTLPEYLM-UHFFFAOYSA-N
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Description

1-(2-Isothiocyanatoethyl)-4-methoxybenzene is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a methoxy group attached to a benzene ring, with an isothiocyanatoethyl group at the para position.

Preparation Methods

The synthesis of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene typically involves the reaction of 4-methoxyphenethylamine with thiophosgene. The reaction proceeds under mild conditions, usually in the presence of a base such as triethylamine, to yield the desired isothiocyanate . The general reaction scheme is as follows:

4-Methoxyphenethylamine+ThiophosgeneThis compound\text{4-Methoxyphenethylamine} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Methoxyphenethylamine+Thiophosgene→this compound

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the efficient synthesis of isothiocyanates .

Chemical Reactions Analysis

1-(2-Isothiocyanatoethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, hydrogen peroxide, and alcohols. The major products formed from these reactions are thioureas, sulfonyl derivatives, and addition products, respectively .

Scientific Research Applications

1-(2-Isothiocyanatoethyl)-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene involves the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group, which can form thiourea linkages with amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells .

Properties

IUPAC Name

1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVGEJTLPEYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368441
Record name 1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17427-37-1
Record name 1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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